2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 326015-56-9) is a triazole-based acetamide derivative characterized by a 4,5-diphenyl-1,2,4-triazole core linked to a sulfanyl group and an N-(4-methylphenyl)acetamide moiety. Its molecular formula is C₂₃H₂₀N₄OS, with a molecular weight of 400.50 g/mol. Industrial-grade production (purity ≥95%) indicates its relevance in research and development pipelines .
Properties
Molecular Formula |
C23H20N4OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-17-12-14-19(15-13-17)24-21(28)16-29-23-26-25-22(18-8-4-2-5-9-18)27(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
HNBFUKRUDCFSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Structural Analogues from Antimicrobial Studies ()
Compounds 7e , 7f , and 7i share the 4,5-diphenyl-1,2,4-triazole core but differ in substituents on the acetamide nitrogen:
- 7e : N-(4-bromophenyl) group.
- 7f : N-(4-chlorophenyl) group.
- 7i : N-(4-methoxybenzyl) group.
| Property | Target Compound | 7e | 7f | 7i |
|---|---|---|---|---|
| Molecular Formula | C₂₃H₂₀N₄OS | C₂₅H₁₉BrN₆OS₂ | C₂₅H₁₉ClN₆OS₂ | C₂₇H₂₄N₆O₂S₂ |
| Molecular Weight (g/mol) | 400.50 | 563.49 | 519.04 | 528.65 |
| Melting Point (°C) | Not reported | 222–224 (dec.) | 229–231 (dec.) | 201–203 (dec.) |
| Synthetic Yield | Not reported | 84.6% | 59.8% | 69.4% |
Key Observations :
- Halogen vs. In contrast, the methoxy group in 7i improves solubility due to its electron-donating nature but lowers thermal stability (lower melting point).
- Synthetic Efficiency : Higher yields for 7e (84.6%) suggest bromophenyl derivatives are more synthetically accessible than chlorophenyl (7f , 59.8%) .
Fluorinated Analogues ()
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 763126-04-1) differs by a 5-fluoro-2-methylphenyl substituent.
| Property | Target Compound | Fluorinated Analogue |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₄OS | C₂₃H₁₉FN₄OS |
| Molecular Weight (g/mol) | 400.50 | 418.49 |
| Substituent | 4-methylphenyl | 5-fluoro-2-methylphenyl |
| Commercial Availability | Industrial grade (≥95%) | Industrial grade (≥99%) |
Key Observations :
- Industrial Relevance : Both compounds are produced at scale, but the fluorinated variant’s higher purity (99%) suggests prioritized demand in drug discovery .
Thiazole and Pyrazole Derivatives ()
Compounds like ZINC C20028245 (thiazole-pyrazole hybrid) and 8c/8e (thiazole-acetamide derivatives) highlight structural diversity in related scaffolds:
| Property | Target Compound | ZINC C20028245 | 8c/8e (Thiazoles) |
|---|---|---|---|
| Core Structure | 1,2,4-triazole | Thiazole-pyrazole | Thiazole |
| Bioactivity | Antimicrobial (inferred) | Chemokine-targeted | Analgesic |
| Key Functional Groups | Sulfanyl, methylphenyl | Carbamimidamido, nitrophenyl | Pyrazole, dimethylaminophenyl |
Key Observations :
- Triazole vs.
- Activity Divergence : While the target compound is hypothesized for antimicrobial use, thiazole derivatives (8c/8e ) exhibit analgesic efficacy, underscoring scaffold-dependent bioactivity .
Acetyl-Modified Analogues ()
The compound N-(4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide introduces an acetyl spacer between the triazole and phenyl groups:
| Property | Target Compound | Acetyl-Modified Analogue |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₄OS | C₂₄H₂₀N₄O₂S |
| Structural Feature | Direct sulfanyl linkage | Acetyl-extended linkage |
| Potential Impact | Higher rigidity | Enhanced conformational flexibility |
Key Observations :
- The acetyl group increases molecular flexibility, possibly improving solubility but reducing target specificity due to entropic penalties .
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Triazole Derivative : The initial step typically involves the alkylation of 1,2,4-triazole-3-thiol derivatives using various alkyl halides in the presence of a base like cesium carbonate .
- Thioether Formation : The reaction yields a thioether intermediate, which is further processed to obtain the desired acetamide structure.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in DNA replication or repair, leading to increased cellular stress and eventual cell death in cancerous cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
